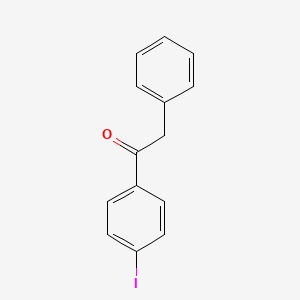

4'-Iodo-2-phenylacetophenone

Description

Contextual Significance within Halogenated Aromatic Ketones

Halogenated aromatic ketones represent a significant class of compounds in organic chemistry. mdpi.com The introduction of a halogen atom, such as iodine, into an aromatic ketone framework can significantly alter the molecule's electronic properties, reactivity, and biological activity. mdpi.com Iodine, in particular, is a versatile element in synthetic chemistry, often used to introduce new functional groups through various coupling reactions. researchgate.net The presence of the iodine atom in 4'-Iodo-2-phenylacetophenone makes it a key intermediate for the synthesis of more complex molecules. chemicalbook.com

Strategic Importance in Synthetic Organic Chemistry

The strategic importance of this compound in synthetic organic chemistry lies in its utility as a precursor for creating new carbon-carbon and carbon-heteroatom bonds. The iodo-substituent is a well-known leaving group in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and materials with novel properties. The 2-phenylacetophenone backbone itself is a common structural motif in many biologically active compounds. google.com

Historical Development and Contemporary Research Trends

While the historical development specifically of this compound is not extensively documented in readily available literature, the broader class of phenylacetophenone derivatives has been a subject of interest for decades. google.comnih.gov Early research on similar ketones laid the groundwork for understanding their reactivity and potential applications. acs.org

Contemporary research is increasingly focused on the development of efficient and environmentally friendly methods for the synthesis of functionalized acetophenones. nih.govresearchgate.net This includes the use of novel catalytic systems and one-pot reactions to improve yields and reduce waste. nih.gov While specific research trends for this compound are not widely published, the general interest in iodinated organic compounds for applications in medicinal chemistry and materials science suggests a growing potential for this compound. ontosight.ai

Scope and Objectives of Current Academic Investigations

Current academic investigations into compounds similar to this compound are multifaceted. Researchers are exploring their potential as intermediates in the synthesis of bioactive molecules, including potential therapeutic agents. mdpi.com The objectives often include the development of novel synthetic methodologies that are more efficient and sustainable. Furthermore, the unique photochemical properties of iodoaromatic compounds are also an area of interest, with potential applications in photodynamic therapy and materials science. rsc.org While direct studies on this compound are limited, the broader research on halogenated ketones provides a framework for its potential areas of investigation.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 55794-28-0 |

| Molecular Formula | C14H11IO |

| Molecular Weight | 322.14 g/mol |

Data sourced from ChemicalBook. chemicalbook.com

Synthesis

The synthesis of 2-phenylacetophenone derivatives can be achieved through various methods, including Friedel-Crafts acylation and oxidation of corresponding alcohols. google.com A general process for producing 2-phenylacetophenone derivatives has been patented, which involves the reaction of specific precursors with an acid. google.com While a specific, detailed synthesis for this compound is not widely published, it can be inferred that it could be synthesized from 4'-iodoacetophenone (B82248) through a reaction that introduces the phenyl group at the alpha position, or from 2-phenylacetophenone via an iodination reaction. The direct α-halogenation of aryl ketones is a common method for producing such compounds. mdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-iodophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBAJVHUNMQCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642283 | |

| Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55794-28-0 | |

| Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Iodo 2 Phenylacetophenone

Direct Iodination Approaches to Substituted Phenylacetophenones

Direct iodination of the aromatic ring of phenylacetophenone derivatives presents a straightforward approach to introduce an iodine atom. These methods can be broadly categorized into regioselective electrophilic aromatic iodination and transition metal-catalyzed direct C-H iodination.

Regioselective Electrophilic Aromatic Iodination

Electrophilic aromatic iodination is a classic and widely employed method for the synthesis of iodoarenes. nih.govajol.info The regioselectivity of this reaction is governed by the electronic nature of the substituents on the aromatic ring. In the case of 2-phenylacetophenone, the acetyl group is a meta-directing deactivator, while the phenyl group is an ortho, para-directing activator. The synthesis of 4'-Iodo-2-phenylacetophenone specifically requires the introduction of iodine at the para position of the phenyl ring bearing the acetyl group.

Achieving high regioselectivity in electrophilic iodination often requires careful selection of the iodinating agent and reaction conditions. nih.govorganic-chemistry.org Common iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). nih.govlibretexts.org For instance, the use of I₂ with an oxidizing agent like nitric acid or hydrogen peroxide can generate a more potent electrophilic iodine species ("I+"), facilitating the substitution on the aromatic ring. libretexts.orgwikipedia.org The choice of solvent can also influence the outcome of the reaction.

Several reagents and systems have been developed to enhance the efficiency and selectivity of electrophilic iodination. ajol.info These include:

Iodine in the presence of a Lewis acid or an oxidizing agent. ajol.info

N-Iodosuccinimide (NIS) often used with a catalytic amount of an acid like trifluoroacetic acid. organic-chemistry.org

Silver salts, such as Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆, in combination with I₂ can provide access to valuable iodoarenes. nih.govnih.gov

| Iodinating System | Substrate Type | Key Features |

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Deactivated & Activated Arenes | Generates a strong electrophile ("I+"). libretexts.orgwikipedia.org |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Electron-rich Arenes | Mild conditions, good yields. organic-chemistry.org |

| Ag(I) Salts / I₂ | Chlorinated Aromatic Compounds | Offers access to specific iodoarene isomers. nih.govnih.gov |

Transition Metal-Catalyzed Direct C-H Iodination

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds. youtube.comrsc.org This approach offers an atom-economical and often more regioselective alternative to traditional methods. Palladium-catalyzed C-H iodination has been a particular area of focus. nih.gov

These reactions typically involve a directing group on the substrate that coordinates to the metal center, bringing the catalyst into proximity of the target C-H bond and facilitating its cleavage. For a substrate like 2-phenylacetophenone, the carbonyl group could potentially act as a directing group, guiding the iodination to the ortho position of the phenyl ring. However, achieving para-iodination at the 4'-position through this method would require a more sophisticated directing group strategy or a catalyst system that favors remote C-H functionalization.

The general mechanism for these transformations often involves the formation of an organometallic intermediate through a C-H activation event. youtube.com The subsequent reaction with an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, leads to the formation of the C-I bond and regeneration of the catalyst.

Precursor-Based Synthesis and Functional Group Interconversions

An alternative to direct iodination involves the synthesis of this compound from precursors that either already contain the iodine atom or are more readily functionalized.

Functionalization of Non-Iodinated Phenylacetophenone Derivatives

This strategy involves starting with a substituted 2-phenylacetophenone and converting the substituent into an iodine atom. A common approach is the Sandmeyer-type reaction, which involves the diazotization of an amino group followed by its displacement with iodide. organic-chemistry.org Therefore, one could synthesize 4'-amino-2-phenylacetophenone and then convert the amino group to an iodo group using sodium nitrite (B80452) in the presence of an acid and potassium iodide.

Another possibility is the functionalization of a hydroxyl group. Starting with 4'-hydroxy-2-phenylacetophenone, the hydroxyl group can be converted into a better leaving group, such as a triflate, which can then be subjected to a transition metal-catalyzed cross-coupling reaction with an iodide source.

Multi-Step Synthesis from Simpler Halogenated Building Blocks

This approach builds the this compound molecule from smaller, readily available halogenated starting materials. A prominent example is the Friedel-Crafts acylation reaction. One could react 4-iodoanisole (B42571) with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the phenylacetyl group onto the iodinated aromatic ring. Subsequent demethylation of the methoxy (B1213986) group would yield the desired product.

Alternatively, a cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed. For instance, a boronic acid derivative of 2-phenylacetophenone could be coupled with an iodinated aromatic partner, or conversely, a halogenated 2-phenylacetophenone derivative could be coupled with an iodinated boronic acid. A documented Stille coupling reaction involves the use of 4-iodoacetophenone and 2-(tributylstannyl)thiophene, catalyzed by palladium on carbon with copper(I) iodide as a cocatalyst, to produce 2-(4'-acetylphenyl)thiophene. orgsyn.org While not the exact target molecule, this demonstrates the feasibility of using halogenated acetophenones in cross-coupling reactions.

Advanced Reagents and Catalyst Systems in Synthesis

The field of organic synthesis is continually evolving, with the development of new reagents and catalyst systems that offer improved efficiency, selectivity, and milder reaction conditions.

In the context of electrophilic iodination, hypervalent iodine reagents have gained prominence. Reagents like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) can act as powerful electrophilic iodine sources or as oxidants in catalytic cycles.

For transition metal-catalyzed C-H iodination, advancements include the development of more active and robust catalysts, often featuring specifically designed ligands. These ligands can play a crucial role in controlling the regioselectivity and reactivity of the catalytic system. youtube.com For instance, bifunctional ligands containing a Lewis basic site can assist in the deprotonation step of C-H activation through a concerted metalation-deprotonation (CMD) mechanism. youtube.com

Hypervalent Iodine Reagents for C-I Bond Formation and Transformations

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering a range of reactivities for oxidation and halogenation reactions. nih.gov For the iodination of deactivated aromatic rings, such as the one present in 2-phenylacetophenone, potent electrophilic iodine species are required. These can be generated from molecular iodine in the presence of strong oxidizing agents or by using pre-formed hypervalent iodine(III) reagents.

Direct iodination of aromatic ketones can be challenging due to the deactivating nature of the carbonyl group. However, methods have been developed for the iodination of deactivated arenes using strong electrophilic iodine reagents. For instance, systems utilizing iodic acid in a mixture of acetic acid, acetic anhydride (B1165640), and sulfuric acid have been shown to iodinate even nitrobenzene. researchgate.net Such harsh conditions, while potentially effective, may lack selectivity and could lead to undesired side reactions.

A more controlled approach involves the use of molecular iodine in conjunction with a hypervalent iodine compound as an oxidant. For example, the combination of iodine and a hypervalent iodine(III) reagent can generate a highly electrophilic iodinating species capable of reacting with deactivated substrates. While specific examples for 2-phenylacetophenone are not prevalent in the literature, the iodination of other deactivated aromatic ketones provides insight into plausible reaction conditions.

Table 1: Examples of Iodination of Aromatic Ketones using Iodine and an Oxidant

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Hydroxyacetophenone | I₂, HIO₃, EtOH, 35-40 °C | 2-Hydroxy-5-iodoacetophenone | 85 | arkat-usa.org |

| 2-Hydroxy-4-methylacetophenone | I₂, HIO₃, EtOH, 35-40 °C | 2-Hydroxy-5-iodo-4-methylacetophenone | 81 | arkat-usa.org |

| Deactivated Arenes | NaIO₄, I₂ or KI, H₂SO₄ | Iodoarenes | Good | organic-chemistry.org |

This table presents data from analogous reactions and does not represent the direct synthesis of this compound.

The regioselectivity of these reactions is a critical consideration. For 2-phenylacetophenone, direct electrophilic attack could potentially occur on either of the two phenyl rings. The phenyl ring not attached to the carbonyl group is more activated and would likely be the preferred site of iodination under standard electrophilic conditions. To achieve selective iodination at the 4'-position, the deactivating effect of the carbonyl group must be overcome by a highly reactive iodinating system, and steric factors may play a role in directing the substitution.

Palladium-Mediated Carbon-Iodine Bond Formation

Palladium catalysis has revolutionized the formation of carbon-heteroatom bonds, and C-H activation strategies have provided novel routes for the direct functionalization of arenes. Palladium-catalyzed C-H iodination offers a potential pathway to this compound, although this approach is not without its own set of challenges.

The majority of palladium-catalyzed C-H iodination reactions rely on the presence of a directing group to achieve regioselectivity. In the case of 2-phenylacetophenone, the carbonyl group could potentially act as a weak directing group for ortho-iodination of the adjacent phenyl ring, but this would lead to the 2'-iodo isomer rather than the desired 4'-iodo product. Achieving para-selectivity in palladium-catalyzed C-H functionalization is a significant challenge and often requires specifically designed templates or substrates.

While direct palladium-catalyzed C-H iodination at the 4'-position of 2-phenylacetophenone has not been explicitly reported, examining related systems provides a basis for potential synthetic design.

Table 2: Examples of Palladium-Catalyzed Iodination Reactions

| Substrate Type | Reagents and Conditions | Product Type | Reference |

| Aryl Carboxylic Acids | Pd/Xantphos, 1-iodobutane, (COCl)₂, K₂CO₃ | Aryl Iodides | nih.gov |

| Phenol Derivatives | Pd(OAc)₂, Ligand, Oxidant | ortho- or meta-Olefinated Phenols | mdpi.com |

This table presents data from analogous palladium-catalyzed reactions and does not represent the direct synthesis of this compound.

Reactivity and Mechanistic Investigations of 4 Iodo 2 Phenylacetophenone

Carbon-Carbon Bond Forming Reactions

The structure of 4'-Iodo-2-phenylacetophenone allows for the formation of new carbon-carbon bonds at two primary locations: the aryl iodide moiety and the alpha-methylene group.

Cross-Coupling Reactions at the Aryl Iodide Moiety

The presence of an iodine atom on the phenyl ring makes this position susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for creating carbon-carbon bonds and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org For this compound, this reaction provides a direct method for the arylation of olefins. mdpi.com The reaction typically shows high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond, a preference often attributed to steric factors. mdpi.com

A typical Heck-Mizoroki reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. nih.gov The final steps are β-hydride elimination and reductive elimination to release the product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and outcome. For instance, palladium acetate (B1210297) in the presence of a phosphine (B1218219) ligand is a commonly used catalytic system. organic-chemistry.org

Table 1: Examples of Heck-Mizoroki Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Ref. |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | K₂CO₃ | 4'-(2-phenylvinyl)-2-phenylacetophenone | wikipedia.orgmdpi.com |

This table is illustrative and specific reaction conditions may vary.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgnih.gov This reaction is widely used for the synthesis of biaryls, conjugated dienes, and styrenes. uwindsor.ca The reaction of this compound with various arylboronic acids provides a straightforward route to substituted biphenyl (B1667301) derivatives.

A kinetic study of the Suzuki-Miyaura reaction of 4-iodoacetophenone (a closely related compound) with phenylboronic acid catalyzed by the Herrmann-Beller palladacycle revealed a quasi-first-order dependence on the 4-iodoacetophenone concentration and a first-order dependence on the palladium concentration. mdpi.com The reaction was found to have zero-order dependence on the base and the phenylboronic acid, suggesting that the oxidative addition of the aryl halide to the palladium catalyst is the rate-determining step. mdpi.com The activation energy for this specific reaction was determined to be approximately 63 kJ/mol. mdpi.comresearchgate.net

Various palladium catalysts and ligands can be employed, and the choice of base is also crucial for the reaction's success. ikm.org.my Other organometallic cross-coupling reactions, such as those involving organozinc (Negishi coupling) or organotin (Stille coupling) reagents, are also possible at the aryl iodide position, though Suzuki-Miyaura coupling is often preferred due to the lower toxicity and environmental impact of the organoboron reagents. libretexts.orguwindsor.ca

Table 2: Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Ref. |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Herrmann-Beller palladacycle | MeONa | 4'-Phenyl-2-phenylacetophenone | mdpi.comresearchgate.net |

This table is illustrative and specific reaction conditions may vary.

Alpha-Carbon Functionalization Reactions

The methylene (B1212753) group adjacent to the carbonyl group (the alpha-carbon) in this compound is activated and can undergo various functionalization reactions.

The alpha-hydrogens of ketones are acidic and can be replaced by halogens (chlorine, bromine, or iodine) under either acidic or basic conditions. chemistrysteps.comlibretexts.org This alpha-halogenation is a key transformation for introducing a reactive handle for subsequent substitution or elimination reactions. libretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.org For this compound, acid-catalyzed bromination would be expected to yield 2-bromo-1-(4-iodophenyl)-2-phenylethanone.

Base-promoted halogenation occurs via an enolate intermediate. chemistrysteps.com This method can be difficult to control for mono-halogenation as the resulting α-halo ketone is often more reactive than the starting material, potentially leading to polyhalogenation. chemistrysteps.comyoutube.com However, specific conditions can be optimized for the synthesis of the mono-brominated product. For instance, the bromination of various acetophenone (B1666503) derivatives has been successfully carried out using pyridine (B92270) hydrobromide perbromide in acetic acid. nih.gov

Table 3: Alpha-Halogenation of Acetophenone Derivatives

| Substrate | Reagent | Product | Ref. |

|---|---|---|---|

| 4-Iodoacetophenone | Pyridine hydrobromide perbromide | 2-Bromo-1-(4-iodophenyl)ethanone | nih.gov |

This table provides examples of alpha-halogenation on related compounds.

Alpha-Arylation and Annulation Strategies

The position alpha (α) to the carbonyl group in this compound is activated for deprotonation, forming an enolate which can act as a nucleophile. This reactivity is central to alpha-arylation and annulation strategies.

Alpha-Arylation: Palladium-catalyzed α-arylation of ketones has become a powerful method for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.net These reactions typically involve the coupling of a ketone enolate with an aryl halide. While specific studies on the α-arylation of this compound are not extensively documented, the general mechanism is well-established and applicable. The process often utilizes a palladium catalyst with specialized phosphine ligands that facilitate both oxidative addition to the aryl halide and reductive elimination to form the α-aryl ketone. organic-chemistry.orgnih.gov Given that this compound already contains an iodo-substituent, intramolecular arylation is a possibility, though intermolecular couplings with other arylating agents are more common. A related transformation is the carbonylative α-arylation, which can produce 1,3-diketones. nih.gov

Below is a representative table of conditions for the palladium-catalyzed α-arylation of related acetophenone substrates, illustrating the typical catalysts and conditions employed.

| Aryl Halide/Tosylate | Ketone | Catalyst System | Base | Solvent | Yield (%) |

| Aryl Mesylates/Tosylates | Acetophenone | Pd(OAc)₂ / Indolyl Phosphine Ligand | K₃PO₄ | Toluene | High |

| Aryl Halides | α,β-Unsaturated Ketones | Pd(OAc)₂ / Various Phosphine Ligands | Base | Various | Good to Excellent |

| (Hetero)aryl Iodides | Acetone/Acetophenones | Palladium Catalyst | Base | Not specified | Not specified |

This table is illustrative of typical conditions for α-arylation of acetophenones based on related research and does not represent specific experiments on this compound.

Annulation Strategies: Annulation, the formation of a new ring onto a molecule, can be achieved from this compound through multi-step sequences that often leverage its diverse functional groups. For instance, an initial α-functionalization followed by an intramolecular cyclization can lead to fused ring systems. The specific strategies often depend on the desired target structure.

Carbon-Heteroatom Bond Forming Reactions

C-N and C-S Bond Formation via Catalytic Routes

The presence of an aryl iodide in this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds.

C-N Bond Formation: The synthesis of nitrogen-containing heterocycles is a major area of organic chemistry, with many applications in medicinal chemistry. nih.govnih.gov Starting from this compound, the aryl iodide can undergo coupling with nitrogen nucleophiles, such as amides or amines, in the presence of a suitable catalyst, typically copper or palladium. Subsequent intramolecular condensation with the ketone can lead to the formation of various nitrogen heterocycles. Another approach involves the reaction of the ketone with reagents like tosylhydrazine, which can then participate in cyclization reactions. rsc.org Diphenylsulfonium triflates have also been utilized in the synthesis of nitrogen-containing heterocycles. clockss.org

C-S Bond Formation: The formation of C-S bonds can be achieved through similar catalytic cross-coupling strategies. The reaction of aryl iodides with thiols is a well-established method for synthesizing aryl sulfides. orgsyn.org Copper-catalyzed reactions of 2-iodoketones with xanthates can produce dihydrobenzothiophenes and benzothiophenes. rsc.org Furthermore, a variety of sulfur-containing heterocycles can be synthesized through methods involving oxidative carbon-hydrogen bond functionalization or by using reagents like sulfur monochloride. nih.govarkat-usa.orgorganic-chemistry.orgdntb.gov.ua

The table below summarizes catalytic conditions for C-S bond formation with related aryl iodides.

This table showcases general conditions for C-S bond formation with aryl iodides based on existing literature. nih.gov

Oxygenation and Other Heteroatom Incorporations

Oxygenation: The ketone functional group in this compound can undergo oxidation reactions to introduce additional oxygen atoms. A classic example is the Baeyer-Villiger oxidation, which converts ketones into esters using peroxyacids or peroxides. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comsigmaaldrich.com The regioselectivity of this reaction is predictable, with the migratory aptitude of the adjacent groups determining the structure of the resulting ester. organic-chemistry.org Another important oxygenation reaction is the α-acetoxylation of ketones, which can be catalyzed by iodobenzene (B50100) in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA), to introduce an acetoxy group at the α-position. nih.govresearchgate.net Photocatalyzed oxygenation reactions using organic dyes represent a more recent approach to oxygenation. mdpi.com

Other Heteroatom Incorporations: The incorporation of other heteroatoms can be achieved through various synthetic strategies. For instance, the iodination of acetophenone can occur at the side chain under specific conditions. researchgate.net

Rearrangement Reactions and Fragmentation Pathways

Rearrangement Reactions: Aryl alkyl ketones like this compound can undergo characteristic rearrangement reactions. The Willgerodt-Kindler reaction is a notable example, where an aryl alkyl ketone is converted to a terminal amide or thioamide upon treatment with ammonium (B1175870) polysulfide or sulfur and an amine (like morpholine), respectively. wikipedia.orgmsu.eduorganic-chemistry.orgresearchgate.netthieme-connect.de This reaction effectively results in the migration of the carbonyl group to the end of the alkyl chain and its transformation into an amide or thioamide. Another relevant rearrangement for a derivative of the title compound, a 2-acetoxyacetophenone, is the Baker-Venkataraman rearrangement, which yields a 1,3-diketone upon treatment with a base. wordpress.com

Fragmentation Pathways: In mass spectrometry, this compound would be expected to exhibit characteristic fragmentation patterns upon ionization. The molecular ion peak would be prominent. Common fragmentation pathways for ketones include α-cleavage, where the bond between the carbonyl carbon and the α-carbon is broken. libretexts.org For this compound, this would lead to the formation of the 4-iodobenzoyl cation and the benzyl (B1604629) radical, or the benzoyl cation and the 4-iodobenzyl radical. Another common fragmentation for compounds with longer alkyl chains is the McLafferty rearrangement, although this is less likely for the title compound due to its structure. libretexts.orglibretexts.org The presence of the iodine atom would also lead to characteristic isotopic patterns and potential loss of iodine or HI.

Catalysis in the Chemistry of 4 Iodo 2 Phenylacetophenone

Homogeneous Catalysis Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful platform for the functionalization of 4'-iodo-2-phenylacetophenone. These systems are characterized by high activity and selectivity, operating under mild reaction conditions.

Palladium Catalysis: Scope, Ligand Effects, and Mechanisms

Palladium catalysis is a cornerstone in the α-arylation of ketones, providing a direct route to form C(sp³)–C(sp²) bonds. nih.govnih.gov For substrates like this compound, the aryl iodide moiety serves as an excellent electrophilic partner in cross-coupling reactions. The general scope of these reactions is broad, tolerating a wide array of functional groups on both the ketone and the aryl halide. nih.gov

Scope and Ligand Effects: The success of palladium-catalyzed α-arylation heavily relies on the choice of ligand. organic-chemistry.orgrsc.org Early systems often required strong bases and suffered from limited substrate scope. The development of catalysts bearing sterically hindered and electron-rich phosphine (B1218219) ligands, such as those with a biphenyl (B1667301) backbone, has significantly expanded the utility of this methodology. organic-chemistry.org These advanced catalysts promote the reaction of a diverse range of ketones, including those with multiple enolizable positions, often with high regioselectivity. organic-chemistry.org For instance, the arylation of 2-methyl-3-pentanone (B165389) has been shown to occur selectively at the methylene (B1212753) carbon. organic-chemistry.org The choice of base is also crucial, with milder bases like K₃PO₄ being employed for base-sensitive substrates. organic-chemistry.org

Mechanisms: The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones involves a catalytic cycle comprising three key steps. nih.gov

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (e.g., this compound) to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. nih.govnih.gov

Transmetalation/Enolate Formation: In the presence of a base, the ketone forms an enolate, which then undergoes transmetalation with the arylpalladium(II) complex. This step can also be viewed as the coordination of the enolate to the palladium center. nih.gov

Reductive Elimination: The final step is the reductive elimination from the arylpalladium(II) enolate complex, which forms the new carbon-carbon bond of the α-aryl ketone product and regenerates the Pd(0) catalyst. nih.govnih.gov

Table 1: Selected Ligands in Palladium-Catalyzed α-Arylation of Ketones

| Ligand Type | Example Ligand(s) | Key Features |

|---|---|---|

| Bulky, Electron-Rich Phosphines | Biphenyl-based phosphines | High activity and selectivity, broad substrate scope. organic-chemistry.org |

| Chelating Phosphines | Xantphos, BINAP, DPPF | Can accelerate reductive elimination, used with milder bases. organic-chemistry.orguwindsor.caacs.org |

| N-Heterocyclic Carbenes (NHCs) | - | Strong σ-donors, offer high stability and activity. nih.gov |

Iodine-Mediated Catalysis (e.g., I₂/DMSO Systems)

Molecular iodine (I₂), often in combination with dimethyl sulfoxide (B87167) (DMSO), has emerged as a versatile and environmentally friendly catalytic system for various organic transformations. researchgate.netresearchgate.net This system is particularly effective for the α-functionalization of ketones. In the context of this compound, this system can be used for reactions such as α-hydroxylation. nih.gov

The I₂/DMSO system functions through a synergistic mechanism where iodine acts as the catalyst and DMSO serves as the oxidant and, in many cases, the solvent and oxygen source. nih.govorganic-chemistry.org The reaction typically involves the in-situ generation of an α-iodoketone intermediate via the reaction of the ketone enol or enolate with iodine. mdpi.com This is followed by a Kornblum-type oxidation, where DMSO oxidizes the α-iodoketone to the corresponding α-dicarbonyl or α-hydroxycarbonyl compound, regenerating the iodide catalyst in the process. organic-chemistry.orgmdpi.com The versatility of this system allows for the synthesis of various products by adjusting reaction parameters like temperature and the concentration of iodine. rsc.org

Organocatalysis and Metal-Free Catalytic Systems

The field of organocatalysis, which utilizes small organic molecules as catalysts, has provided metal-free alternatives for the synthesis of α-aryl ketones. nih.govrsc.org These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry. medwinpublishers.com

Chiral amines, such as those derived from Cinchona alkaloids, have been successfully employed in the asymmetric synthesis of α-aryl ketones. nih.govrsc.org These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, enabling highly enantioselective transformations. nih.gov For example, the organocatalytic addition of dicyanoalkylidenes to quinones can produce optically active 1,4-diketone derivatives, which are valuable precursors for chiral α-aryl ketones. nih.govrsc.org Another approach involves the use of bifunctional catalysts, such as Takemoto-type thiourea (B124793) catalysts, which can facilitate enantioselective Michael additions to form precursors to α,β-disubstituted γ-nitroamides. nih.gov Metal-free catalytic systems for the synthesis of phenylacetic acid derivatives from vinylarenes have also been developed using reagents like molecular iodine and oxone. rsc.org

Heterogeneous Catalysis Platforms

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. rsc.org For reactions involving aryl iodides like this compound, various heterogeneous palladium catalysts have been developed for C-C coupling reactions. organic-chemistry.org

These catalysts often consist of palladium nanoparticles supported on materials such as activated carbon (e.g., Pd/C), metal oxides, or polymers. rsc.orgnih.gov For instance, palladium on lanthanum oxide (La₂O₃) has been shown to catalyze the Suzuki-type coupling of aryl iodides with boronic acids. nih.gov Similarly, palladium nanoparticles supported on multi-walled carbon nanotubes have demonstrated high efficiency in Suzuki cross-coupling reactions of various aryl halides, including aryl iodides, at room temperature. scite.ai A key challenge in heterogeneous catalysis is preventing the leaching of the metal into the reaction mixture, which can lead to contamination of the product and a loss of catalytic activity over time. organic-chemistry.org However, many modern heterogeneous catalysts exhibit excellent stability and can be reused for multiple cycles without a significant drop in performance. organic-chemistry.orgscite.ai

Photocatalysis and Asymmetric Photocatalytic Transformations

Photocatalysis has emerged as a powerful tool in modern organic synthesis, utilizing light to drive chemical reactions under mild conditions. chemrxiv.orgarizona.edu For the α-arylation of ketones, photoredox catalysis provides a valuable alternative to traditional methods. researchgate.netresearchgate.net These reactions can be mediated by visible light and often proceed with high functional group tolerance. chemrxiv.orgarizona.edu

The general strategy involves the use of a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate radical intermediates. arizona.edu In the context of α-arylation, an aryl radical can be generated from an aryl halide, which then adds to an enolate or enol derived from the ketone. researchgate.net

Asymmetric Photocatalysis: A significant advancement in this area is the development of asymmetric photocatalysis, which allows for the stereocontrolled synthesis of chiral molecules. rsc.orgrsc.org Chiral catalysts, including chiral ketones and chiral-at-metal complexes, have been designed to induce enantioselectivity in photoreactions. rsc.orgrsc.orguni-marburg.de Aromatic ketones, for example, can act as chiral triplet sensitizers. nih.gov However, achieving high enantioselectivity can be challenging due to the short lifetimes of excited states and the potential for rapid dissociation of the catalyst-substrate complex. nih.gov More successful strategies often involve catalysts that can form a stable ground-state complex with the substrate, for instance, through hydrogen bonding, thereby maintaining a chiral environment throughout the reaction sequence. nih.gov The merging of photoredox catalysis with organocatalysis, such as enamine catalysis, has also proven to be a highly effective strategy for asymmetric α-functionalization of carbonyl compounds. nih.gov

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies are crucial for understanding and optimizing catalytic reactions. For the palladium-catalyzed α-arylation of this compound, the catalytic cycle is generally understood to proceed through oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have provided valuable insights into the energetics of these steps and the structures of key intermediates. acs.org These studies have helped to elucidate the role of ligands and additives in promoting the reaction. For instance, calculations have confirmed that three-coordinate anionic Pd(0) species can be stable intermediates in the catalytic cycle. acs.org

Kinetic studies, including the determination of reaction orders and kinetic isotope effects, have also been instrumental in unraveling reaction mechanisms. nih.govberkeley.edu For example, an inverse first-order dependence on ligand concentration can suggest that ligand dissociation from the metal center is a key step prior to oxidative addition. uwindsor.ca In some palladium-catalyzed C-H arylation reactions, the oxidation of the palladium center by a diaryliodonium salt has been identified as the turnover-limiting step, implicating a bimetallic high-oxidation-state palladium species as a key intermediate. nih.gov

In iodine-mediated reactions, mechanistic investigations support the formation of key intermediates like α-iodoketones, which then undergo further transformation. organic-chemistry.orgmdpi.comnih.gov For instance, in the I₂/DMSO system, the Kornblum oxidation of the α-iodoketone is a critical step. organic-chemistry.orgmdpi.com The combination of experimental and computational studies continues to refine our understanding of these complex catalytic cycles, paving the way for the design of more efficient and selective catalysts.

Identification and Characterization of Catalytic Intermediates

The palladium-catalyzed α-arylation of ketones, a fundamental reaction for the synthesis of compounds like this compound, proceeds through a well-established catalytic cycle involving several key intermediates. While direct spectroscopic observation of every intermediate in the specific synthesis of this compound is not extensively documented in publicly available literature, the general mechanism is widely accepted and supported by studies on analogous systems. nih.govnih.gov The primary catalytic cycle involves three main steps: oxidative addition, formation of a palladium enolate (via transmetalation or deprotonation), and reductive elimination.

The Catalytic Cycle:

Oxidative Addition: The cycle initiates with the reaction of a low-valent palladium(0) complex, typically bearing phosphine ligands, with an aryl halide. In the synthesis of this compound, this would involve the oxidative addition of an iodobenzene (B50100) derivative to the Pd(0) catalyst. This step forms a square planar palladium(II) intermediate, an arylpalladium(II) halide complex. acs.orguvic.ca The choice of the halide (I, Br, Cl) on the arylating agent can influence the rate of this step, with aryl iodides generally being the most reactive. uvic.ca

Palladium Enolate Formation: The subsequent step involves the formation of a palladium enolate intermediate. This can occur through two primary pathways:

Transmetalation: A pre-formed enolate of 4'-iodoacetophenone (B82248) (e.g., a lithium, sodium, or zinc enolate) can react with the arylpalladium(II) halide complex. nih.govorganic-chemistry.org This involves the exchange of the halide ligand on the palladium with the enolate group. The use of additives like zinc salts can be crucial in facilitating this step. organic-chemistry.org

Direct Deprotonation: Alternatively, in the presence of a suitable base, the 4'-iodoacetophenone can be deprotonated at the α-carbon in the coordination sphere of the palladium complex to form the palladium enolate directly. nih.govchemrxiv.org

The resulting intermediate is an arylpalladium(II) enolate. These intermediates can exist as either C-bound or O-bound isomers, and their structure and stability are influenced by the ligands on the palladium and the nature of the enolate itself. acs.org For many ketone arylations, the C-bound enolate is the productive intermediate leading to C-C bond formation. acs.org The characterization of such palladium enolate intermediates has been achieved in some cases through techniques like NMR spectroscopy, providing valuable insights into their structure and reactivity. capes.gov.bracs.org

The general catalytic cycle for the palladium-catalyzed α-arylation of 4'-iodoacetophenone is depicted below:

| Step | Description | Key Intermediate |

| A | Oxidative Addition | Arylpalladium(II) Halide |

| B | Enolate Formation | Arylpalladium(II) Enolate |

| C | Reductive Elimination | Product & Pd(0) Catalyst |

This table illustrates the generally accepted steps in the palladium-catalyzed α-arylation of a ketone like 4'-iodoacetophenone.

Kinetic and Thermodynamic Considerations in Catalyst Design

The efficiency and selectivity of the catalytic synthesis of this compound are governed by the kinetics and thermodynamics of each step in the catalytic cycle. Catalyst design, therefore, focuses on optimizing these parameters to achieve high turnover numbers and yields.

Kinetic Factors:

Ligand Effects: Sterically bulky and electron-rich phosphine ligands are often employed. nih.govst-andrews.ac.uk Bulky ligands can promote reductive elimination by destabilizing the palladium(II) intermediate, thus accelerating the final product-forming step. acs.org Electron-donating ligands can increase the electron density on the palladium center, which can facilitate the initial oxidative addition step. berkeley.edu The bite angle of chelating phosphine ligands can also significantly impact catalyst activity and selectivity. chemrxiv.org

Substrate and Reagent Effects: The nature of the aryl halide and the base also has a significant kinetic impact. As mentioned, aryl iodides are generally more reactive in the oxidative addition step than aryl bromides or chlorides. uvic.ca The strength and nature of the base used for enolate formation must be carefully chosen to ensure efficient deprotonation without causing undesirable side reactions. st-andrews.ac.uk

Thermodynamic Factors:

Intermediate Stability: The relative stability of the C-bound versus O-bound palladium enolate intermediates can affect the outcome of the reaction. The C-bound isomer is necessary for the desired C-C bond formation, so catalyst systems are designed to favor its formation and subsequent reductive elimination. acs.org

Reversibility: Some steps in the catalytic cycle can be reversible. For instance, the formation of the enolate can be an equilibrium process. Understanding the thermodynamics of these equilibria is important for optimizing reaction conditions, such as the concentration of reactants and the choice of base, to drive the reaction towards the desired product.

The following table summarizes key considerations in catalyst design for the synthesis of this compound, based on general principles of palladium-catalyzed α-arylation:

| Parameter | Influence on Catalysis | Design Strategy |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ are common choices. |

| Ligand | Affects catalyst stability, activity, and selectivity. Influences rates of oxidative addition and reductive elimination. | Use of bulky, electron-rich phosphines (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs). nih.govst-andrews.ac.ukorganic-chemistry.org |

| Base | Crucial for enolate formation. | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are often used. st-andrews.ac.ukorganic-chemistry.org |

| Solvent | Can influence solubility, reaction rates, and catalyst stability. | Aprotic solvents like toluene, dioxane, or THF are typically employed. st-andrews.ac.ukcsic.es |

| Temperature | Affects reaction kinetics. | Reactions are often run at elevated temperatures (e.g., 80-110 °C) to overcome activation barriers. st-andrews.ac.uk |

This table provides a general overview of the components and conditions that are optimized in designing a catalytic system for reactions analogous to the synthesis of this compound.

Photochemical Reactivity and Excited State Dynamics of 4 Iodo 2 Phenylacetophenone

Photoinduced Cleavage and Free Radical Generation

The photochemical activity of 4'-Iodo-2-phenylacetophenone is fundamentally linked to the lability of the carbon-iodine (C-I) bond upon absorption of light energy. Similar to other haloalkanes and aromatic halides, the C-I bond is susceptible to homolytic cleavage under UV irradiation, leading to the formation of two radical species. nih.govrsc.org For this compound, this process involves the generation of a 4-acetyl-2-phenylphenyl radical and an iodine radical.

This photoinduced cleavage is a unimolecular process, classifying compounds like this compound as Type I photoinitiators. polymerinnovationblog.comsigmaaldrich.com The process begins with the absorption of a photon, which promotes the molecule to an excited electronic state. From this excited state, the energy is channeled into the dissociation of the weakest bond, which in this case is the C-I bond. The general mechanism for this photo-fragmentation can be represented as:

IC₆H₄COCH₂C₆H₅ + hν → [IC₆H₄COCH₂C₆H₅]* → •C₆H₄COCH₂C₆H₅ + I•

Photoredox Processes and Electron Transfer Mechanisms

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, thereby generating reactive radical intermediates from stable precursors under mild conditions. nih.govsigmaaldrich.com this compound can participate in such processes, primarily through a reductive quenching cycle where the aryl iodide acts as an oxidant.

In a typical photoredox cycle involving a photocatalyst (PC), such as an iridium or ruthenium complex, the excited photocatalyst (PC*) is a potent reductant. It can transfer an electron to the this compound molecule. This SET event forms a radical anion, which is unstable and rapidly undergoes fragmentation by cleaving the carbon-iodine bond to release an iodide anion and generate the 4-acetyl-2-phenylphenyl radical. nih.gov

Reductive Quenching Cycle:

Photoexcitation: PC + hν → PC

Electron Transfer: PC + IC₆H₄COCH₂C₆H₅ → PC⁺ + [IC₆H₄COCH₂C₆H₅]•⁻

Fragmentation: [IC₆H₄COCH₂C₆H₅]•⁻ → •C₆H₄COCH₂C₆H₅ + I⁻

The generated aryl radical can then be used in various synthetic transformations, and the photocatalyst is regenerated in a subsequent step to complete the catalytic cycle. nih.gov The feasibility of this electron transfer is governed by the redox potentials of both the excited photocatalyst and the aryl iodide.

Light-Controlled Reactions and Polymerization Initiation

The generation of free radicals from this compound upon photoirradiation makes it a valuable tool for initiating and controlling chemical reactions, most notably polymerization. nih.gov As a Type I photoinitiator, it undergoes unimolecular bond cleavage to produce radicals that can initiate the chain-growth process of various monomers. polymerinnovationblog.comsigmaaldrich.com

The initiation step of radical polymerization involves the addition of the generated 4-acetyl-2-phenylphenyl radical to a monomer unit, such as an acrylate (B77674) or styrene, creating a new radical that propagates the polymer chain. polymerinnovationblog.com One of the key advantages of using photoinitiators is the high degree of control over the polymerization process; the reaction starts only upon irradiation and can be stopped by removing the light source. polymerinnovationblog.com

| Reaction Type | Role of this compound | Description | Referenced Concepts |

| Radical Polymerization | Photoinitiator | Upon UV exposure, undergoes C-I bond cleavage to generate radicals that initiate the polymerization of monomers like acrylates. | polymerinnovationblog.comsigmaaldrich.comresearchgate.net |

| Halopyridylation of Alkenes | Radical Precursor (Analogue) | In photoredox systems, an aryl radical generated from a haloarene adds across an alkene C=C double bond. | nih.gov |

| Azidooxygenation of Alkenes | Radical Precursor (Analogue) | Photolysis of an aryl-λ3-azidoiodane species generates an azidyl radical which can react with alkenes. | nih.gov |

Beyond polymerization, the radicals generated from this compound can participate in a variety of other light-controlled reactions. For instance, in photoredox catalytic systems, the generated aryl radical can be trapped by alkenes to form new carbon-carbon bonds. nih.govrsc.org Such reactions, often involving atom or group transfer, allow for the difunctionalization of alkenes under mild, light-induced conditions. nih.govnih.gov These processes highlight the versatility of using light to control the generation of reactive intermediates for complex molecular construction.

Theoretical Frameworks for Excited State Behavior

Understanding the intricate photochemical behavior of this compound requires the use of sophisticated theoretical and computational models. Methods like Density Functional Theory (DFT) and high-level ab initio calculations (such as CASSCF and XMCQDPT2) are essential tools for mapping the potential energy surfaces of the molecule in its ground and excited states. researchgate.netrsc.orgresearchgate.net

These theoretical frameworks allow researchers to:

Characterize Excited States: Determine the geometries and energies of the lowest-lying singlet (S₁, S₂) and triplet (T₁, T₂) excited states. For acetophenone (B1666503) itself, studies have shown that the nature of the initially populated excited state dictates the subsequent photochemical pathway. rsc.org

Model Reaction Pathways: Calculate the energy profiles for photochemical reactions, such as the C-I bond cleavage. This helps in identifying the transition states and intermediates involved in the dissociation process.

Explain State-Specific Reactivity: Rationalize why excitation to different electronic states can lead to different outcomes (e.g., phosphorescence from S₁ versus photocleavage from S₂ in acetophenone). rsc.org This involves locating and characterizing crossings between different potential energy surfaces, which facilitate transitions between electronic states (e.g., intersystem crossing from singlet to triplet states).

For this compound, theoretical calculations would be crucial to understand how the iodine substituent influences the energies of the n→π* and π→π* excited states of the carbonyl chromophore and how this affects the probability and mechanism of C-I bond scission versus other decay pathways. DFT calculations, for example, can model the spin density in the radical intermediates and the thermodynamics of electron transfer processes, providing a complete picture of the molecule's reactivity under illumination. researchgate.net

Advanced Spectroscopic Characterization in Research on 4 Iodo 2 Phenylacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4'-Iodo-2-phenylacetophenone, various NMR techniques are employed to gain a complete picture of its molecular architecture.

High-Resolution NMR for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy in solution is the cornerstone for determining the precise chemical structure of this compound. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the connectivity of atoms and the spatial arrangement of the molecule can be meticulously mapped.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons. The protons of the phenyl group (C₆H₅) typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl group and the phenyl group would likely present as a singlet around δ 4.3 ppm. The aromatic protons on the iodinated phenyl ring are expected to show a characteristic AA'BB' system, with two doublets. Due to the electron-withdrawing effect of the iodine atom and the carbonyl group, these protons would be shifted downfield. The doublet for the protons ortho to the carbonyl group would appear around δ 7.8 ppm, while the doublet for the protons ortho to the iodine atom would be found at approximately δ 7.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbonyl carbon (C=O) is typically the most deshielded, appearing at a chemical shift of around δ 197 ppm. The carbon atom to which the iodine is attached (C-I) is expected to have a chemical shift in the region of δ 101 ppm. The methylene carbon (-CH₂-) would likely resonate around δ 45 ppm. The remaining aromatic carbons would produce a series of signals between δ 128 and 140 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between coupled protons, for instance, within the aromatic rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments of the methylene and aromatic C-H groups. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish the connectivity across multiple bonds, for example, from the methylene protons to the carbonyl carbon and the carbons of both aromatic rings.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-2', H-6' | 7.85 | d | 2H | Ar-H |

| H-3', H-5' | 7.95 | d | 2H | Ar-H |

| H-2'', H-3'', H-4'', H-5'', H-6'' | 7.30 | m | 5H | Ar-H |

| -CH₂- | 4.30 | s | 2H | Methylene |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C=O | 197.0 | Carbonyl |

| C-4' | 101.0 | C-I |

| -CH₂- | 45.0 | Methylene |

| Aromatic C | 128.0 - 140.0 | Ar-C |

Solid-State NMR for Molecular Packing and Dynamics

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insights into the molecular structure and packing in the crystalline state. libretexts.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. For this compound, ssNMR could reveal the presence of different polymorphs, which may exhibit distinct crystalline arrangements and, consequently, different ¹³C chemical shifts. Furthermore, ssNMR can be used to study intermolecular interactions, such as π-π stacking between the aromatic rings, which are crucial for understanding the crystal packing. The study of quadrupolar nuclei like ¹²⁷I, although challenging, could provide direct information about the C-I bond environment.

Dynamic NMR and Reaction Monitoring

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. rsc.org For this compound, DNMR could be employed to study the rotational dynamics around the single bonds, for example, the bond connecting the phenyl group to the methylene bridge. By varying the temperature, it might be possible to observe the coalescence of signals as the rate of rotation changes, allowing for the determination of the energy barriers for these processes. Additionally, NMR is an excellent tool for monitoring the progress of chemical reactions in real-time. For instance, the synthesis of this compound could be monitored by observing the disappearance of reactant signals and the appearance of product signals, providing kinetic data for the reaction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.com For this compound (C₁₄H₁₁IO), the exact mass can be calculated and then compared to the experimentally measured value to confirm the molecular formula. The ability of HRMS to provide mass measurements with high precision (typically to within 5 ppm) allows for the unambiguous identification of the compound. algimed.com

Calculated Exact Mass for C₁₄H₁₁IO:

| Isotope | Atomic Mass | Number of Atoms | Total Mass |

| ¹²C | 12.000000 | 14 | 168.000000 |

| ¹H | 1.007825 | 11 | 11.086075 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Total | 321.985463 |

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the presence of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. nih.gov The analysis of these fragmentation patterns provides valuable structural information. For this compound, the molecular ion ([M]⁺˙) would likely undergo characteristic fragmentation pathways. Common fragmentation patterns for ketones involve α-cleavage, where the bonds adjacent to the carbonyl group are broken.

Predicted Fragmentation Pathways:

A primary fragmentation would be the loss of the benzyl (B1604629) radical (•CH₂C₆H₅), leading to the formation of the 4-iodobenzoyl cation. Another likely fragmentation is the loss of the 4-iodophenyl radical (•C₆H₄I), resulting in the formation of the phenacyl cation. The cleavage of the C-I bond could also occur, leading to the loss of an iodine radical.

Predicted Major Fragments in MS/MS:

| m/z | Proposed Fragment Ion | Formula |

| 231 | [M - C₇H₇]⁺ | [C₇H₄IO]⁺ |

| 121 | [M - C₆H₄I]⁺ | [C₈H₇O]⁺ |

| 194 | [M - I]⁺ | [C₁₄H₁₁O]⁺ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The systematic analysis of these fragment ions allows for the reconstruction of the molecular structure, providing confirmatory evidence for the identity of this compound.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. libretexts.org

The IR spectrum of this compound is dominated by several key absorptions that confirm its structure. The most prominent and easily identifiable peak is the strong absorption from the carbonyl (C=O) group of the ketone, which is expected in the range of 1670-1780 cm⁻¹. libretexts.org The aromatic nature of the two phenyl rings gives rise to characteristic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The presence of the carbon-iodine (C-I) bond, while weaker and in the fingerprint region, would be expected to show an absorption at lower wavenumbers.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3020 - 3100 libretexts.org |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 libretexts.org |

| Ketone C=O | Stretch | ~1685 |

| Aromatic C=C | Stretch | 1450 - 1600 libretexts.org |

| C-I | Stretch | ~500 - 600 |

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, where the scattered light has a different frequency from the incident light due to interactions with molecular vibrations. nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing symmetric, non-polar bonds and aromatic systems.

In the Raman spectrum of this compound, strong signals are expected for the aromatic ring breathing modes and C=C stretching vibrations. The symmetric vibrations of the phenyl rings are typically Raman-active. The carbonyl (C=O) stretch, though visible, is often weaker in Raman than in IR spectra. The C-I stretching vibration would also be observable. Data from the related compound 2-phenylacetophenone shows characteristic Raman shifts that can be used to infer the spectrum of its iodinated derivative. chemicalbook.com

Table 3: Predicted Raman Shifts for this compound

| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) | Notes |

| Aromatic Ring Breathing | ~1000 | Strong, characteristic of phenyl rings |

| Carbonyl (C=O) Stretch | ~1680 | Typically weaker than in IR |

| Aromatic C=C Stretch | ~1580 - 1600 | Strong intensity |

| C-I Stretch | ~500 - 600 | Observable in the low-frequency region |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 190-800 nm). The absorption of photons promotes electrons from lower-energy molecular orbitals (like σ, π, and non-bonding n orbitals) to higher-energy, unoccupied orbitals (like σ* and π*).

The structure of this compound contains several chromophores, which are parts of the molecule that absorb light. These include the two phenyl rings and the carbonyl group. The conjugated system, which involves the 4-iodophenyl ring and the carbonyl group, is the primary determinant of its UV-Vis spectrum. The key electronic transitions expected are:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons in the π-orbitals of the aromatic rings and the carbonyl group. Increased conjugation shifts these absorptions to longer wavelengths (a bathochromic shift). utoronto.cashimadzu.com

n → π* transitions: This lower-intensity absorption involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group into an anti-bonding π* orbital. truman.edu

The iodine atom acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore, typically causing a shift to longer wavelengths.

Table 4: Expected Electronic Transitions and Absorption Maxima (λ_max) for this compound

| Electronic Transition | Orbital Change | Expected Wavelength Region (nm) | Characteristics |

| π → π | HOMO to LUMO | ~250 - 290 | High intensity, associated with the conjugated benzoyl system. libretexts.org |

| n → π | Non-bonding (O) to π* (C=O) | ~300 - 330 | Low intensity, characteristic of carbonyl compounds. truman.edu |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. When a molecule absorbs a photon and reaches an excited electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence. This technique is highly sensitive to the molecule's structure and its local environment. scian.cl

Aromatic compounds with extended π-systems, like this compound, are often fluorescent. Upon excitation at a wavelength corresponding to its π → π* absorption band, the molecule could potentially exhibit fluorescence emission at a longer wavelength (a Stokes shift).

However, a critical photophysical property to consider for this compound is the "heavy-atom effect." The presence of the heavy iodine atom can significantly influence the fate of the excited state. It promotes intersystem crossing (ISC), a non-radiative process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). This process competes with fluorescence, often leading to a decrease in fluorescence quantum yield (quenching). nih.gov Therefore, while the molecule has the structural features for fluorescence, its emission might be weak compared to non-halogenated analogs.

Table 5: Potential Photophysical Properties of this compound

| Property | Description | Expected Outcome |

| Excitation Wavelength (λ_ex) | Corresponds to the UV-Vis absorption maximum (π → π* transition). | ~250 - 290 nm |

| Emission Wavelength (λ_em) | The wavelength of emitted fluorescent light, longer than λ_ex. | Potentially in the 300 - 400 nm range |

| Fluorescence Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | Potentially low due to the heavy-atom effect. |

| Intersystem Crossing (ISC) | Transition from the excited singlet state to the triplet state. | Enhanced by the presence of the iodine atom. |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the direct detection and characterization of paramagnetic species, such as radicals. youtube.comrsc.org In the context of this compound, EPR would be primarily used to study the radical intermediates formed upon photolysis.

Detailed Research Findings

Upon exposure to ultraviolet (UV) light, acetophenone (B1666503) derivatives typically undergo a Norrish Type I cleavage. For this compound, this photochemical reaction is expected to break the carbon-carbon bond between the carbonyl group and the adjacent phenyl-substituted carbon. This cleavage would generate a radical pair consisting of a 4-iodobenzoyl radical and a benzyl radical.

An EPR investigation would aim to detect these transient radical species. The experiment would involve irradiating a solution of this compound directly within the EPR spectrometer's resonant cavity. The resulting EPR spectrum would be a superposition of the signals from all radicals present. Each radical is identified by its unique g-factor and hyperfine coupling constants, which are determined by the distribution of the unpaired electron across the molecule and its interaction with nearby magnetic nuclei (like ¹H, ¹⁴N, etc.).

Due to the high reactivity and short lifetimes of such radicals, specialized techniques like time-resolved EPR (TR-EPR) are often employed. frontiersin.orgscielo.org.mx TR-EPR can capture the spectrum of radicals nanoseconds after a laser flash, providing insight into their formation and decay kinetics. scielo.org.mx If the radical concentrations are too low for direct detection, spin trapping methods can be used. youtube.com In this approach, a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radicals to form a more stable and persistent radical adduct that is more easily observed by conventional EPR. scruttonlab.comnih.gov

The table below outlines the radical intermediates expected from the photolysis of this compound and the type of information EPR spectroscopy would provide.

| Hypothetical Radical Intermediate | Formation Pathway | Expected EPR Characterization |

| 4-Iodobenzoyl Radical | Norrish Type I α-cleavage | Signal characterized by a specific g-value and hyperfine couplings to the aromatic protons on the iodophenyl ring. The large spin-orbit coupling of the iodine atom would significantly influence the g-value. |

| Benzyl Radical | Norrish Type I α-cleavage | A complex, well-documented EPR spectrum arising from hyperfine couplings to the methylene and aromatic protons. |

| Radical Adducts (e.g., with DMPO) | Spin trapping of primary radicals | Characteristic EPR spectra (e.g., a triplet of doublets) from which the hyperfine coupling constants of the trapped radical can be deduced, confirming its structure. nih.gov |

This table is illustrative and based on established principles of radical chemistry and EPR spectroscopy, pending specific experimental verification for this compound.

Time-Resolved Spectroscopy for Ultrafast Molecular Dynamics

Time-resolved spectroscopy encompasses a suite of techniques, most notably femtosecond transient absorption spectroscopy, designed to monitor chemical processes that occur on extremely short timescales (femtoseconds to nanoseconds). chemrxiv.org This methodology is perfectly suited for tracking the sequence of events that follow the absorption of a photon by a molecule like this compound, from initial excitation to the final formation of products.

Detailed Research Findings

For this compound, a time-resolved experiment would typically begin with a short "pump" laser pulse that excites the molecule to an electronically excited singlet state (S₁ or S₂). A subsequent, time-delayed "probe" pulse monitors the changes in the sample's absorption spectrum as the excited molecule evolves.

The expected sequence of events and their spectroscopic signatures are as follows:

Excitation and Ground-State Bleach: Instantly upon excitation, the absorption of the ground state molecule decreases, appearing as a negative signal (a "bleach") in the transient spectrum at the wavelengths of ground-state absorption.

Excited-State Absorption: The newly formed excited singlet state (S₁) can absorb the probe light, leading to new, positive absorption bands at different wavelengths. The decay of this signal corresponds to the lifetime of the S₁ state.

Intersystem Crossing (ISC): The excited singlet state is expected to rapidly convert to an excited triplet state (T₁) via intersystem crossing. The presence of the heavy iodine atom in the molecule would likely accelerate this process due to enhanced spin-orbit coupling. This event would be observed as the decay of the S₁ absorption features and the concurrent rise of new absorption features characteristic of the T₁ state.

Photodissociation: The triplet state is often the precursor to bond cleavage. The dissociation of the C-C bond (Norrish Type I cleavage) from the T₁ state would lead to the decay of the triplet absorption signal and the appearance of new absorption bands corresponding to the 4-iodobenzoyl and benzyl radicals. The timescale for the appearance of these radical signatures provides the rate of the dissociation reaction.

The table below summarizes the transient species and dynamic processes that would be studied with time-resolved spectroscopy.

| Transient Species/Process | Spectroscopic Technique | Characteristic Feature | Expected Timescale |

| Excited Singlet State (S₁) | Femtosecond Transient Absorption | Decay of excited-state absorption | Picoseconds (ps) |

| Intersystem Crossing (S₁ → T₁) | Femtosecond Transient Absorption | Rise of triplet-triplet absorption | Picoseconds (ps) |

| Excited Triplet State (T₁) | Nanosecond Transient Absorption | Decay of triplet-triplet absorption | Nanoseconds (ns) |

| Radical Formation | Nanosecond Transient Absorption | Rise of radical absorption bands | Nanoseconds (ns) |

This table presents expected dynamics based on studies of analogous aromatic ketones and iodo-compounds. The precise timescales would need to be determined experimentally for this compound.

Computational Chemistry Studies on 4 Iodo 2 Phenylacetophenone

Electronic Structure and Molecular Orbital Theory

The electronic characteristics of 4'-Iodo-2-phenylacetophenone are fundamental to understanding its chemical behavior. Computational methods provide a powerful lens through which to examine these properties at a quantum mechanical level.

Density Functional Theory (DFT) for Ground State Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its ground state properties and predicting its reactivity.

By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the optimized geometry, electronic energy, and dipole moment can be accurately calculated. researchgate.net These calculations reveal the spatial arrangement of atoms and the distribution of electron density within the molecule. The presence of the iodine atom significantly influences the electronic landscape, creating regions of varying electron density that are crucial for intermolecular interactions and reaction pathways.

Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. For instance, a study on a different organic molecule demonstrated that a small HOMO-LUMO gap contributed to its potential in photovoltaic applications. researchgate.net

Furthermore, DFT can be used to compute various reactivity descriptors. These descriptors, including electronegativity, chemical potential, global hardness, and softness, offer a quantitative measure of the molecule's susceptibility to chemical reactions. nih.gov The analysis of these parameters for this compound would allow for a detailed understanding of its electrophilic and nucleophilic nature.

| Property | Calculated Value |

| Final Geometric Energy (au) | -743.573 nih.gov |

| Dipole Moment (Debye) | 6.13 researchgate.net |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods are employed. These methods, which are based on first principles of quantum mechanics without empirical parameters, include techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. While computationally more demanding than DFT, they can provide benchmark-quality results for properties like ionization potential and electron affinity. dovepress.com